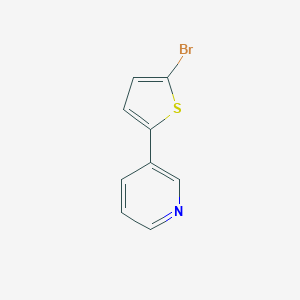

3-(5-Bromothiophen-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

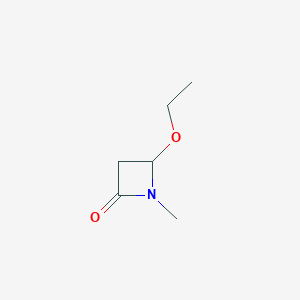

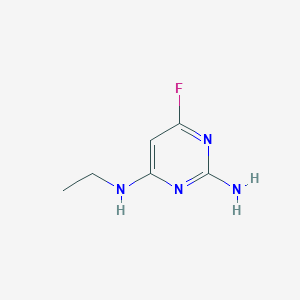

“3-(5-Bromothiophen-2-yl)pyridine” is a chemical compound . Its InChI code is 1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki–Miyaura coupling . This process uses a variety of organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Molecular Structure Analysis

The molecular weight of “3-(5-Bromothiophen-2-yl)pyridine” is 240.12 . The InChI key is GEFXEUZTJRIUOE-UHFFFAOYSA-N .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the reactions involving this compound . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .Physical And Chemical Properties Analysis

The physical form of “3-(5-Bromothiophen-2-yl)pyridine” is a powder . It is stored at room temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

Field:

Organic chemistry and medicinal chemistry.

3-(5-Bromothiophen-2-yl)pyridine

serves as a valuable building block in organic synthesis and drug discovery. Researchers use it to create novel molecules with potential therapeutic properties. Its structural features make it suitable for modification and incorporation into drug candidates.

Methods of Application:

Results:

Diverse Molecules

Scientists have successfully used this building block to create diverse molecules, including potential anti-inflammatory agents, antimicrobial compounds, and kinase inhibitors .

Materials Science: Organic Semiconductors

Field:

Materials science, specifically organic electronics.

Summary:

The compound’s conjugated structure makes it suitable for use in organic semiconductors. These materials find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs).

Methods of Application:

Results:

These are just two of the six applications. If you’d like to explore more, feel free to ask! 😊 .

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 |

Source

|

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Bromothiophen-2-yl)pyridine | |

CAS RN |

169050-05-9 |

Source

|

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B62442.png)

![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)